(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a piperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to interact with a wide range of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.
Mode of Action
It’s known that the compound’s interaction with its targets often results in changes to the target’s function, which can lead to alterations in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, often through their interaction with key enzymes or proteins within these pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, determining how much of the compound is able to reach its targets and exert its effects .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of the compound’s interactions with its targets and the subsequent alterations in cellular processes.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact a compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of ethyl hydrazinecarbodithioate with an appropriate chlorophenyl derivative under acidic conditions to form the thiadiazole ring . This intermediate is then reacted with a piperidine derivative to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential use as an anticonvulsant, given its structural similarity to other known anticonvulsant agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- (4-Chlorophenyl)(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)methanone
Uniqueness
What sets (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, in particular, contributes to its broad spectrum of biological activities and its ability to interact with various molecular targets .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVTZLADXGYMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.